1H-benzimidazole-2-carbaldehyde oxime

Vue d'ensemble

Description

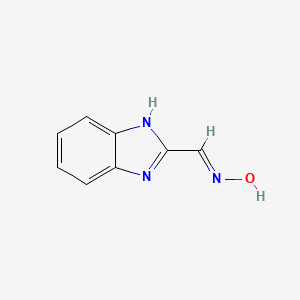

1H-Benzimidazole-2-carbaldehyde oxime is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an oxime functional group attached to the 2-position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Mécanisme D'action

Target of Action

Oximes are renowned for their widespread applications as organophosphate (OP) antidotes . They are known to target the enzyme acetylcholinesterase (AChE), which is inhibited by OP poisoning .

Mode of Action

Oximes reactivate the inhibited AChE enzyme, thereby reversing the effects of OP poisoning . They do this by binding to the phosphorylated enzyme and removing the phosphate group, restoring the enzyme’s activity .

Biochemical Pathways

The primary biochemical pathway affected by oximes is the cholinergic pathway. By reactivating AChE, oximes allow the breakdown of acetylcholine in the synaptic cleft, thereby terminating the signal transmission at cholinergic synapses .

Pharmacokinetics

The pharmacokinetics of oximes can vary depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence an oxime’s bioavailability and therapeutic effectiveness .

Result of Action

The reactivation of AChE by oximes leads to the restoration of normal neurotransmission at cholinergic synapses. This can alleviate the symptoms of OP poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening paralysis .

Action Environment

The action of oximes can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the oxime, which can in turn influence its ability to reactivate AChE .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carbaldehyde oxime can be synthesized through various synthetic routes. One common method involves the reaction of 1H-benzimidazole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Benzimidazole-2-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.

Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of nitrile oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzimidazoles with various functional groups.

Applications De Recherche Scientifique

1H-Benzimidazole-2-carbaldehyde oxime has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Comparaison Avec Des Composés Similaires

1H-Benzimidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an oxime.

1H-Benzimidazole-2-carbaldehyde: Precursor to the oxime, lacking the oxime functional group.

2-Aminobenzimidazole: Contains an amino group at the 2-position instead of an oxime.

Uniqueness: 1H-Benzimidazole-2-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it valuable in various applications .

Activité Biologique

1H-benzimidazole-2-carbaldehyde oxime (CAS No. 3173-92-0) is a heterocyclic compound belonging to the benzimidazole family, notable for its oxime functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating potential as a broad-spectrum antimicrobial agent.

Antiviral Activity

The compound has also shown antiviral properties in preliminary studies. Its mechanism appears to involve the inhibition of viral replication processes, although specific pathways are still under investigation.

Anticancer Properties

This compound has been evaluated for its anticancer effects . In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells. The compound's cytotoxic effects were attributed to its ability to interfere with DNA topoisomerase activity, which is crucial for DNA replication and repair .

The primary mechanism of action for this compound is through the reactivation of acetylcholinesterase (AChE), which is inhibited by organophosphate compounds. By restoring AChE activity, the compound helps alleviate symptoms associated with organophosphate poisoning, such as muscle weakness and respiratory distress.

Pharmacokinetics

Pharmacokinetic profiles indicate that the absorption, distribution, metabolism, and excretion (ADME) of this compound can vary based on its chemical structure. Factors influencing its bioavailability include solubility and ionization state under different pH conditions.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various benzimidazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those required for standard antibiotics.

- Cytotoxicity in Cancer Cells : A comparative analysis involving several benzimidazole derivatives revealed that this compound exhibited IC50 values in the low micromolar range against HeLa and MCF7 cell lines. This suggests a promising potential for development as an anticancer therapeutic agent .

- Topoisomerase Inhibition : In vitro assays indicated that this compound effectively inhibits mammalian type I DNA topoisomerase activity, which is crucial for DNA replication. The results showed a correlation between the structural modifications of benzimidazoles and their efficacy in inhibiting topoisomerase activity .

Summary of Biological Activities

Propriétés

IUPAC Name |

(NE)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,12H,(H,10,11)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYPHAQVSRTBJA-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415388 | |

| Record name | 1H-benzimidazole-2-carbaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3173-92-0 | |

| Record name | NSC127555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-benzimidazole-2-carbaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.